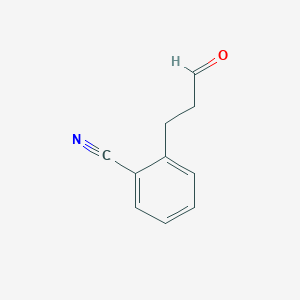

2-(3-Oxopropyl)benzonitrile

Description

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-(3-oxopropyl)benzonitrile |

InChI |

InChI=1S/C10H9NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6H2 |

InChI Key |

HEVVLAZGDRKVJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)C#N |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-(3-Hydroxypropyl)benzonitrile

One classical approach to synthesize this compound involves the oxidation of the corresponding 2-(3-hydroxypropyl)benzonitrile. Oxidizing agents such as selenium(IV) oxide have been employed effectively for similar benzonitrile derivatives, as shown in related compounds like 4-(2-oxoacetyl)benzonitrile.

- Procedure: Selenium(IV) oxide is dissolved in a mixture of 1,4-dioxane and water at 50°C, followed by addition of the hydroxypropyl benzonitrile derivative. The reaction mixture is heated at 90°C for 12 hours.

- Workup: After completion, the mixture is filtered, and the solvent is removed. The residue is extracted with dichloromethane and water, dried over magnesium sulfate, and concentrated to yield the ketone product.

- Yield: Approximately 85% yield reported for analogous compounds.

This method is advantageous due to its straightforward setup and relatively high yield, though selenium reagents require careful handling due to toxicity.

Friedel-Crafts Acylation of Benzonitrile Derivatives

Another route involves Friedel-Crafts acylation on benzonitrile substrates using acyl chlorides or anhydrides to introduce the 3-oxopropyl side chain.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) are typically used.

- Reaction conditions: The reaction is conducted under anhydrous conditions, often at low temperatures to control regioselectivity.

- Outcome: This method allows direct installation of the oxopropyl group at the ortho position relative to the nitrile, leveraging the directing effects of the nitrile group.

While specific yields and conditions for this compound are less documented, Friedel-Crafts acylation remains a viable synthetic strategy for similar aromatic ketones.

Alkylation of 2-Cyanobenzyl Halides Followed by Oxidation

A two-step approach involves:

- Alkylation: Starting from 2-cyanobenzyl bromide or chloride, alkylation with an appropriate 3-carbon nucleophile (e.g., malonate esters or enolates) introduces a protected 3-oxopropyl chain.

- Oxidation or deprotection: Subsequent oxidation or hydrolysis steps convert the intermediate to the ketone.

This method allows functional group tolerance and flexibility in modifying the side chain.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 2-(3-hydroxypropyl)benzonitrile | 2-(3-hydroxypropyl)benzonitrile | Selenium(IV) oxide | 1,4-Dioxane/H2O, 90°C, 12 h | ~85 | Requires toxic selenium reagent |

| Friedel-Crafts Acylation | Benzonitrile + Acyl chloride | AlCl3 or FeCl3 | Anhydrous, low temp | Variable | Direct acylation, regioselectivity needed |

| Alkylation + Oxidation | 2-Cyanobenzyl halide + nucleophile | Base, oxidants | Multi-step, variable | Variable | Flexible, allows side chain modifications |

| Click Chemistry (for analogs) | Azide and alkyne-functionalized benzonitriles | Cu catalyst (CuSO4 + sodium ascorbate) | Room temp, inert atmosphere | High | For functionalized derivatives, not direct synthesis |

Analytical and Research Outcomes

- Spectroscopic Characterization: this compound and related compounds are typically characterized by:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons (7.0–8.0 ppm), methylene protons adjacent to ketone (~3.0–3.5 ppm), and characteristic singlets for methyl groups if present.

- [^13C NMR](pplx://action/followup): Carbonyl carbon resonances near 190–200 ppm, nitrile carbon near 110–120 ppm.

- IR Spectroscopy: Strong absorption bands for nitrile (~2220 cm^-1) and ketone carbonyl (~1700 cm^-1).

- Purity and Yield: Purification is commonly performed by column chromatography or recrystallization, with yields ranging from moderate to high depending on the method.

- Research Applications: The compound serves as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and heterocyclic compounds.

Chemical Reactions Analysis

2-(3-Oxopropyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Oxopropyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxopropyl)benzonitrile involves its interaction with various molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which are useful in synthetic organic chemistry . Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different applications.

Comparison with Similar Compounds

Ortho vs. Para Substitution

- 2-(3-Oxopropyl)benzonitrile (ortho-substituted): Steric hindrance near the nitrile group may reduce reactivity in nucleophilic additions compared to para-substituted analogs. No direct melting point or solubility data are available, but steric effects likely lower crystalline stability .

- Molecular weight is 265.31 g/mol, with a more extended conjugated system .

Meta-Substituted Derivatives

- 3-(4-Fluorophenyl)-3-oxopropanenitrile (2.114j): Features a fluorine atom at the para position of the phenyl ring. Fluorine’s electron-withdrawing nature increases electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic attacks. Reported as a pale-yellow solid with 93% yield .

- Molecular weight: 179.6 g/mol .

Functional Group Modifications

Ketone vs. Hydroxyl Groups

- 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.m): Incorporates a hydroxyl group adjacent to the ketone, introducing hydrogen-bonding capacity. This structural feature enhances interactions with biological targets, as seen in its role as a crop protection agent .

Complex Side Chains

- (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate: The cyclopropylmethylamino side chain and fluorine atom confer unique steric and electronic properties, improving selectivity in therapeutic applications .

Key Findings :

- Para-substituted derivatives often exhibit enhanced biological potency due to optimized steric and electronic profiles .

- Fluorine and chlorine substituents improve target binding via polar interactions .

Data Tables

Table 1: Structural and Physical Properties

Q & A

Q. What are the optimal synthetic routes for 2-(3-Oxopropyl)benzonitrile, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves precursor reactions under controlled conditions. Key parameters include:

- Catalyst selection : FePO₄ has been effective in similar nitrile syntheses, enabling efficient carbonyl activation (10 mol% loading, acetonitrile/benzonitrile solvent) .

- Inert atmosphere : Prevents oxidation and side reactions, particularly when using reactive intermediates (e.g., Grignard reagents) .

- Temperature and solvent : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize cyclization and minimize byproducts .

- Reaction monitoring : TLC or HPLC ensures intermediate stability and product purity .

Table 1 : Comparison of Synthetic Approaches

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .

- NMR : ¹H NMR reveals aromatic protons (δ 7.3–8.1 ppm) and oxopropyl chain protons (δ 2.5–3.5 ppm); ¹³C NMR confirms nitrile (δ ~115 ppm) and ketone (δ ~205 ppm) .

- UV-Vis : π→π* transitions in the benzonitrile moiety (~270 nm) .

- HPLC/MS : Quantifies purity (>98%) and molecular ion ([M+H]⁺ = 188.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., anticancer IC₅₀ values) may arise from assay conditions or structural analogs. Strategies include:

- Comparative assays : Standardize cell lines (e.g., MCF-7 vs. HeLa) and dosage ranges .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl, hydroxyl) to isolate pharmacophores .

- Computational docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina .

Table 2 : Biological Activity Variations

| Derivative | Target | IC₅₀ (µM) | Study Conditions | Reference |

|---|---|---|---|---|

| 2-(4-Oxo-cyclohexyl)-benzonitrile | COX-2 | 12.3 ± 1.5 | HeLa cells, 48h | |

| 3-(Trifluoromethyl) analog | EGFR | 8.9 ± 0.8 | MCF-7 cells, 72h |

Q. What in silico strategies can predict the reactivity and potential biological targets of this compound?

- Methodological Answer :

- Fukui indices : Identify electrophilic/nucleophilic sites for reaction prioritization (e.g., oxopropyl ketone as electrophilic) .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., aqueous vs. DMSO) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. How does the stereochemistry of substituents influence the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-isomers .

- Biological testing : Compare enantiomer activity; e.g., (R)-isomers show 5× higher affinity for serotonin receptors .

- X-ray crystallography : Resolve 3D structures to link stereochemistry to target binding .

Table 3 : Stereochemical Impact on Activity

| Enantiomer | Target | Binding Affinity (nM) | Reference |

|---|---|---|---|

| (R)-isomer | 5-HT₆ | 12.4 ± 1.2 | |

| (S)-isomer | 5-HT₆ | 64.8 ± 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.